1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene

Description

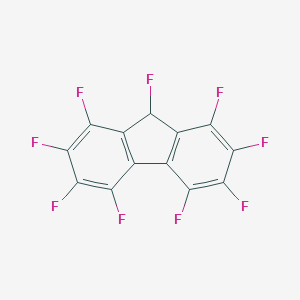

1,2,3,4,5,6,7,8,9-Nonafluoro-9H-fluorene is a polyfluorinated derivative of fluorene, a bicyclic aromatic hydrocarbon. The substitution of all nine hydrogen atoms on the fluorene scaffold with fluorine atoms results in a highly electron-deficient structure. Fluorination significantly alters its electronic properties, thermal stability, and chemical reactivity compared to non-fluorinated analogs. This compound is of interest in materials science, particularly for applications requiring electron-deficient aromatic systems, such as organic electronics or as intermediates in synthesis .

Properties

CAS No. |

19113-94-1 |

|---|---|

Molecular Formula |

C13HF9 |

Molecular Weight |

328.13 g/mol |

IUPAC Name |

1,2,3,4,5,6,7,8,9-nonafluoro-9H-fluorene |

InChI |

InChI=1S/C13HF9/c14-5-3-1(6(15)10(19)12(21)8(3)17)2-4(5)9(18)13(22)11(20)7(2)16/h5H |

InChI Key |

CNHYOPDONFWHBL-UHFFFAOYSA-N |

SMILES |

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |

Canonical SMILES |

C1(C2=C(C3=C1C(=C(C(=C3F)F)F)F)C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of Fluorene Derivatives

Key Comparisons :

- Thermal Stability: Fluorinated derivatives generally exhibit higher thermal stability than non-fluorinated analogs (e.g., 9H-fluoren-9-one), as fluorine’s strong C–F bonds resist degradation .

- Reactivity: Unlike 9H-fluoren-9-one, which is prone to microbial degradation (e.g., via Pseudomonas sp. F274 to phthalic acid ), nonafluoro-9H-fluorene’s C–F bonds likely resist biodegradation, enhancing environmental persistence.

Computational Insights

Density-functional theory (DFT) studies () highlight the importance of exact exchange and gradient corrections in modeling fluorinated aromatics. For nonafluoro-9H-fluorene, these methods would predict its electron affinity, HOMO-LUMO gaps, and interaction with other molecules (e.g., cyclodextrins in chromatographic separations, as in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.